

"N-(4-Chlorophenyl)-2-nitroaniline" physical and chemical properties

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Compound of Interest

Compound Name: **N-(4-Chlorophenyl)-2-nitroaniline**

Cat. No.: **B1293857**

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N-(4-Chlorophenyl)-2-nitroaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **N-(4-Chlorophenyl)-2-nitroaniline**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for key data and experimental procedures.

Core Physical and Chemical Properties

N-(4-Chlorophenyl)-2-nitroaniline is a solid organic compound with the molecular formula $C_{12}H_9ClN_2O_2$.^{[1][2]} Key quantitative data for this compound are summarized in the table below, providing a quick reference for its fundamental properties.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₂	[1] [2]
Molecular Weight	248.67 g/mol	[1] [2]
CAS Number	23008-56-2	[1]
Physical Form	Solid	[1]
Melting Point	145-148 °C	[3]
Boiling Point	377.219 °C at 760 mmHg	[3]
Flash Point	181.936 °C	[3]
Purity	97%	[1]
Storage Temperature	Refrigerator	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of **N-(4-Chlorophenyl)-2-nitroaniline**. While a complete set of experimentally recorded spectra for this specific compound is not readily available in the public domain, the following tables summarize the expected spectral characteristics based on data from closely related compounds and spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8 (Broad)	Singlet	1H	N-H
~8.2	Doublet	1H	Aromatic H (ortho to NO ₂)
~7.5	Triplet	1H	Aromatic H
~7.4	Doublet of Doublets	2H	Aromatic H (ortho to Cl)
~7.2	Doublet of Doublets	2H	Aromatic H (meta to Cl)
~7.0	Triplet	1H	Aromatic H
~6.8	Doublet	1H	Aromatic H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~145	Aromatic C-N
~142	Aromatic C-NO ₂
~135	Aromatic C-Cl
~133	Aromatic C-H
~130	Aromatic C-H
~129	Aromatic C-H
~125	Aromatic C-H
~120	Aromatic C-H
~118	Aromatic C-H

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-3500	N-H Stretch
3000-3100	Aromatic C-H Stretch
1500-1550 & 1335-1385	Asymmetric & Symmetric NO ₂ Stretch
1580-1620	Aromatic C=C Bending
1250-1350	Aromatic C-N Stretch
1080-1100	C-Cl Stretch

Mass Spectrometry

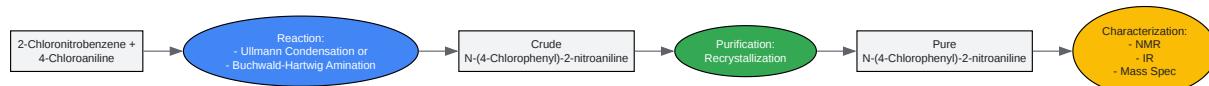
m/z	Assignment
248/250	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
202/204	[M - NO ₂] ⁺
167	[M - NO ₂ - Cl] ⁺
139	[C ₆ H ₄ N ₂ O ₂] ⁺
111	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **N-(4-Chlorophenyl)-2-nitroaniline** are provided below. These protocols are based on established synthetic methodologies for analogous compounds.

Synthesis Workflow

The synthesis of **N-(4-Chlorophenyl)-2-nitroaniline** is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. Both methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.



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Caption: General workflow for the synthesis and characterization of **N-(4-Chlorophenyl)-2-nitroaniline**.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation provides a classical method for the formation of diaryl amines through a copper-catalyzed reaction.

Materials:

- 2-Chloronitrobenzene
- 4-Chloroaniline
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to 120-140 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that is highly efficient for the synthesis of C-N bonds.^[4]

Materials:

- 2-Chloronitrobenzene
- 4-Chloroaniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- A suitable phosphine ligand (e.g., Xantphos, BINAP)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

Procedure:

- In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous toluene.
- Add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
- Heat the reaction mixture to 80-110 °C with stirring.

- Monitor the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

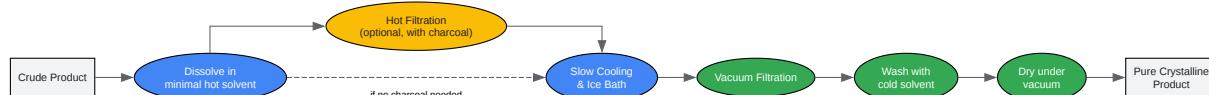
Purification Protocol: Recrystallization

Purification of the crude **N-(4-Chlorophenyl)-2-nitroaniline** can be effectively achieved by recrystallization.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to test include ethanol, ethyl acetate/hexanes, or toluene.

Procedure:

- Dissolve the crude product in a minimum amount of the chosen hot solvent.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize the yield of the purified product.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.

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Caption: Step-by-step workflow for the purification of **N-(4-Chlorophenyl)-2-nitroaniline** by recrystallization.

Reactivity and Stability

N-(4-Chlorophenyl)-2-nitroaniline is expected to exhibit reactivity characteristic of its functional groups. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation. The nitro group can be reduced to an amino group, providing a route to other derivatives. The aromatic rings can undergo electrophilic substitution, although the nitro group is strongly deactivating.

The compound is stable under normal laboratory conditions but should be stored in a cool, dark place to prevent potential degradation. It is incompatible with strong oxidizing agents.

Signaling Pathways

There is currently no information available in the scientific literature to suggest the involvement of **N-(4-Chlorophenyl)-2-nitroaniline** in any specific biological or chemical signaling pathways. Further research would be required to investigate any potential biological activity.

Safety Information

N-(4-Chlorophenyl)-2-nitroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Hazard Statements:

- H315: Causes skin irritation.[1][5]

- H319: Causes serious eye irritation.[[1](#)][[5](#)]
- H335: May cause respiratory irritation.[[1](#)][[5](#)]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

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